XZFY-1 protein - 148998-70-3

XZFY-1 protein

Catalog Number: EVT-1517313
CAS Number: 148998-70-3
Molecular Formula: C7H3F3N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

XZFY-1 protein is derived from a specific set of organisms, primarily focusing on its expression in mammalian cells. Research indicates that it is synthesized in response to various stimuli, highlighting its role in adaptive cellular responses. The protein's synthesis can be monitored using innovative techniques such as bioorthogonal labeling and mass spectrometry, which allow for precise quantification of newly synthesized proteins in live cells .

Classification

XZFY-1 belongs to a broader category of proteins that are essential for cellular processes such as growth, differentiation, and stress responses. It can be classified based on its structural characteristics and functional roles within metabolic pathways. This classification aids researchers in understanding its potential interactions with other biomolecules and its implications in health and disease.

Synthesis Analysis

Methods

The synthesis of XZFY-1 protein can be achieved through various methods, including cell-free protein synthesis and in vivo expression systems. Cell-free systems utilize ribosomes, tRNA, and mRNA to produce proteins without the need for intact cells. This method allows for real-time monitoring of protein synthesis and the incorporation of non-canonical amino acids, which can be useful for studying protein folding and function .

Technical Details

In vitro techniques often employ methods like quantitative O-propargyl-puromycin tagging (QOT) or Click-iT technology to label newly synthesized proteins. These methods enhance the sensitivity and specificity of detection, enabling researchers to capture rapid changes in protein synthesis rates under different experimental conditions . The use of mass spectrometry further allows for detailed analysis of the synthesized proteins, providing insights into their molecular weight, structure, and post-translational modifications.

Molecular Structure Analysis

Structure

The molecular structure of XZFY-1 has been characterized using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods reveal the three-dimensional conformation of the protein, which is crucial for understanding its functional mechanisms.

Data

Structural data indicate that XZFY-1 possesses specific domains that facilitate interactions with other proteins and cellular components. The presence of certain motifs within its structure suggests potential regulatory roles in signaling pathways . Detailed structural analyses provide a foundation for designing experiments aimed at elucidating its biological functions.

Chemical Reactions Analysis

Reactions

XZFY-1 participates in several biochemical reactions that are integral to cellular metabolism. These reactions may include phosphorylation, ubiquitination, and other post-translational modifications that influence the protein's activity and stability.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure changes in substrate concentration over time. Additionally, the use of inhibitors or activators can help delineate the specific pathways in which XZFY-1 is involved . Understanding these reactions is essential for determining how alterations in XZFY-1 function could impact cellular homeostasis.

Mechanism of Action

Process

The mechanism by which XZFY-1 exerts its effects involves binding to specific receptors or interacting with other signaling molecules within the cell. This interaction often triggers downstream signaling cascades that lead to physiological responses such as cell proliferation or apoptosis.

Data

Experimental data suggest that alterations in XZFY-1 levels can significantly affect cellular outcomes. For instance, overexpression may enhance cell survival under stress conditions, while knockdown experiments reveal its critical role in regulating apoptosis . These findings underscore the importance of XZFY-1 in maintaining cellular integrity.

Physical and Chemical Properties Analysis

Physical Properties

XZFY-1 exhibits distinct physical properties such as solubility, stability under various pH conditions, and resistance to thermal denaturation. These properties are crucial for its functionality within biological systems.

Chemical Properties

Chemically, XZFY-1 contains specific functional groups that contribute to its reactivity with other biomolecules. The stability of these interactions often depends on environmental factors such as ionic strength and temperature . Detailed characterization of these properties aids in predicting how XZFY-1 behaves under physiological conditions.

Applications

Scientific Uses

XZFY-1 protein has several applications in scientific research, particularly in the fields of molecular biology and biochemistry. Its role in signaling pathways makes it a valuable target for studying disease mechanisms, particularly those related to cancer and metabolic disorders. Furthermore, understanding how XZFY-1 functions could lead to the development of novel therapeutic strategies aimed at modulating its activity for beneficial outcomes .

Introduction to XZFY-1 Protein

Genetic and Genomic Context of XZFY-1

XZFY-1 is encoded by a gene located on the sex chromosomes of Xenopus laevis, with cDNA sequencing revealing a 2,106 bp open reading frame (GenBank Accession: X59739). The gene comprises 8 exons, with exons 6–8 encoding 13 canonical C₂H₂ zinc finger motifs. These motifs exhibit a characteristic βββα fold stabilized by zinc ion coordination, enabling recognition of GC-rich DNA sequences. The protein features three functional domains:

  • An N-terminal acidic transcriptional activation domain (AD)
  • A central nuclear localization signal (NLS)
  • A C-terminal DNA-binding domain (DBD) with tandem zinc fingers [1] [5].

Table 1: Genomic Features of XZFY-1 and Orthologs

SpeciesGene SymbolChromosomal LocationProtein Length (aa)Zinc Finger CountKey Domains
Xenopus laevisXZFY-1Sex Chromosome70113AD, NLS, DBD
Homo sapiensZFYYp11.280113AD, NLS, DBD
Homo sapiensZFXXp22.1180313AD, NLS, DBD
Mus musculusZfy1/Zfy2Y Chromosome802/79813/13AD, NLS, DBD

Comparative analysis shows 97.3% amino acid identity between the zinc finger domains of Xenopus XZFY-1 and human ZFY, underscoring deep evolutionary conservation. The Xenopus gene is expressed in gonadal tissues during early embryogenesis, suggesting roles in germ cell regulation or differentiation, though direct functional evidence remains limited [1] [5] [10].

Evolutionary Significance in Vertebrate Sex Chromosomes

XZFY-1 and its orthologs illuminate key principles of sex chromosome evolution:

  • Purifying Selection: The zinc finger domains of XZFY-1/ZFY/ZFX show dN/dS ratios <0.3 across vertebrates, indicating strong functional constraints against deleterious mutations. This conservation spans >300 million years of divergence, highlighting essential cellular roles [3] [10].
  • Dosage Dynamics: Like mammalian ZFX, XZFY-1 escapes sex chromosome inactivation in Xenopus. This results in balanced expression between males (XY) and females (XX), contrasting with Y-specific ZFY, which is hemizygous. Such mechanisms prevent dosage imbalances in regulatory networks [3].
  • Synteny and Divergence: The ancestral ZF locus likely duplicated before the amphibian-mammal split (~425 MYA), giving rise to ZFX on autosomes (later X-linked) and ZFY on nascent Y chromosomes. Xenopus retains an undifferentiated sex chromosome system, positioning XZFY-1 as a transitional model for studying gene loss/retention during Y degeneration [3] [10].

Functional analyses reveal that ZFY/ZFX proteins act as transcriptional regulators of self-renewal genes in stem cells. In mice, deletion of both Zfy paralogs causes infertility due to meiotic arrest, confirming functional non-redundancy despite structural similarity. This underscores their conserved role in reproductive fitness [2] [10].

Historical Perspectives on ZFY/ZFX Gene Family Discovery

The study of XZFY-1 is intertwined with landmark debates in sex determination biology:

  • The TDF Controversy (1987–1990): Human ZFY was initially proposed as the testis-determining factor (TDF) based on its Y-chromosome location and zinc finger structure. However, it was later invalidated because:
  • Marsupial Y chromosomes lack ZFY orthologs
  • Human XX males harboring SRY but lacking ZFY developed testes
  • Ubiquitous expression (not gonad-specific) conflicted with a dedicated sex-determining role [10].
  • Xenopus Contributions: The 1992 cloning of Xenopus XZFY-1 cDNA provided critical comparative data. It revealed:
  • Cross-species structural conservation (13 zinc fingers)
  • Gonad-enriched expression in amphibians
  • A paralogous relationship to mammalian ZFX/ZFY, redirecting focus toward reproductive functions beyond sex determination [1] [5].
  • Mouse Transgene Studies: Experiments with Y-chromosome variants (e.g., Sxra and Sxrb mice) demonstrated that Zfy is indispensable for spermatogenesis. Males lacking Zfy2 show complete meiotic failure, while Zfy1 mutants exhibit impaired sperm maturation. This cemented the family’s role in germ cell quality control [10].

Table 2: Key Events in ZFY/ZFX Gene Research

YearEventSignificance
1987ZFY proposed as human TDFIncorrectly linked to sex determination initiation [10]
1989ZFX shown to escape X-inactivationRevealed dosage mechanism for X-linked regulators [3]
1990SRY identified as true TDFResolved ZFY’s mistaken role in sex determination [10]
1992XZFY-1 cDNA sequenced in XenopusConfirmed deep conservation of zinc finger architecture [1] [5]
2014Zfy-knockout mice generatedDemonstrated essential role in meiosis and spermiogenesis [10]

Properties

CAS Number

148998-70-3

Product Name

XZFY-1 protein

Molecular Formula

C7H3F3N2OS

Synonyms

XZFY-1 protein

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